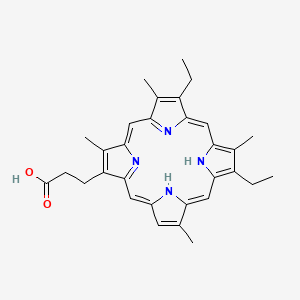
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as hemoglobin and chlorophyll. This specific compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid typically involves the reaction of porphyrin precursors with specific reagents under controlled conditions. One common method involves the use of porphyrin and iron salts under appropriate conditions to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
化学反应分析
Types of Reactions
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can damage and kill cancer cells . The molecular targets and pathways involved in these processes are often specific to the application and can include various enzymes, receptors, and cellular structures.
相似化合物的比较
Similar Compounds
Mesoporphyrin IX dimethyl ester: Another porphyrin derivative with similar structural features and applications.
Coproporphyrin I tetramethyl ester: A related compound with similar chemical properties and uses.
Deuteroporphyrin IX dimethyl ester: Another similar compound used in various scientific and industrial applications.
Uniqueness
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications such as photodynamic therapy and catalysis, where its reactivity and ability to interact with light are crucial.
属性
CAS 编号 |
644-00-8 |
|---|---|
分子式 |
C31H34N4O2 |
分子量 |
494.6 g/mol |
IUPAC 名称 |
3-(8,13-diethyl-3,7,12,17-tetramethyl-23,24-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C31H34N4O2/c1-7-21-18(5)27-15-30-22(8-2)17(4)25(34-30)14-26-19(6)23(9-10-31(36)37)28(33-26)12-20-11-16(3)24(32-20)13-29(21)35-27/h11-15,32,35H,7-10H2,1-6H3,(H,36,37) |
InChI 键 |
QOPJEFQXHWQPTC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=C3C(=CC(=CC4=NC(=CC5=NC(=CC(=C1C)N2)C(=C5C)CC)C(=C4CCC(=O)O)C)N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


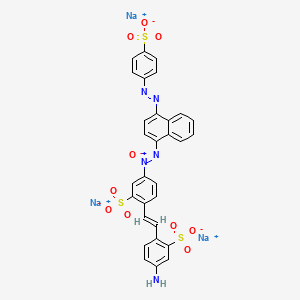
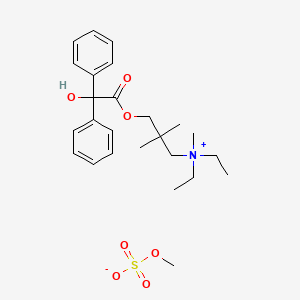

![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
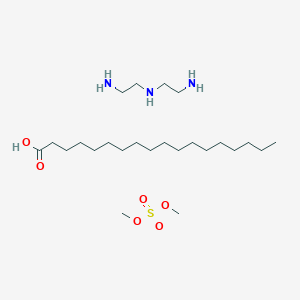
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
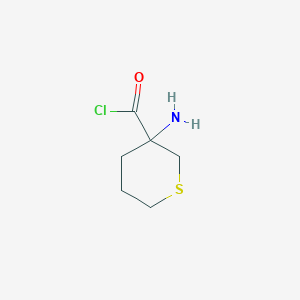
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
